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Compound of Interest

Compound Name: Fedovapagon

Cat. No.: B1672327

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of fedovapagon with other therapeutic
alternatives for the management of nocturnal polyuria, a condition characterized by the
overproduction of urine at night. This document summarizes key quantitative data from clinical
studies, details experimental methodologies, and illustrates the underlying biological pathways
and study designs.

Quantitative Comparison of Therapeutic
Interventions for Nocturnal Polyuria

The following table summarizes the clinical trial data for fedovapagon and its alternatives in
treating nocturnal polyuria. The data is presented to facilitate a clear comparison of their effects
on key parameters such as nocturnal urine volume and voiding frequency.
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Experimental Protocols
Fedovapagon Clinical Trial Methodology

A randomized, double-blind, placebo-controlled, five-way cross-over study was conducted to
evaluate the dose-response of fedovapagon.

o Participants: The study enrolled thirty male subjects aged 65 years and older with a
diagnosis of benign prostatic hyperplasia (BPH) and nocturia (defined as two or more voids
per night).

o Study Design: The trial included a two-day untreated run-in period. Following this, each
participant received five different treatment periods, each lasting for two nights. The
treatments consisted of four different doses of fedovapagon (0.5 mg, 1 mg, 2 mg, and 4 mg)
and a placebo, administered in a randomized sequence. A single-blind placebo night
separated each treatment period to prevent carry-over effects.

e Procedure: The investigational medicinal product (IMP) was administered at approximately 9
pm. Participants were instructed to void one hour after receiving the IMP (bedtime void) and
again at nine hours post-IMP (first morning void).

e Outcome Measures: The primary endpoints were nocturnal urine volume (NUV), the
frequency of nocturnal voids, and the time to the first nocturnal void. NUV was defined as the
total volume of urine voided between the bedtime void and the first morning void, inclusive.

Desmopressin Clinical Trial Methodology (Wang et al.,
2011)

This study was a randomized, double-blind, placebo-controlled trial.
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» Participants: 115 men over the age of 65 with BPH and nocturnal polyuria (nocturnal urine
production >30% of 24-hour urine volume) who were already on alpha-blocker medication.

« Intervention: Patients received either 0.1 mg of desmopressin or a placebo orally at bedtime
for 12 months.

o Outcome Measures: The primary outcome was a clinical response, defined as a reduction of
two or more nocturnal voids. Secondary outcomes included total nocturnal urine volume and
the time from sleep to the first nighttime void.

Furosemide Clinical Trial Methodology

This was a randomized, double-blind, placebo-controlled trial.

o Participants: 49 men over 50 years old with lower urinary tract symptoms (LUTS) and
nocturnal polyuria.

« Intervention: After a two-week placebo run-in period, participants were randomized to receive
either 40 mg of furosemide or a placebo, taken 6 hours before their usual bedtime.

o Outcome Measures: The primary endpoints were the change in night-time voiding frequency
and the percentage of night-time voided volume.

Diclofenac Clinical Trial Methodology

This was a prospective, randomized, double-blind, placebo-controlled crossover study.

o Participants: 26 patients (20 male, 6 female) with a mean age of 72 years diagnosed with
nocturnal polyuria.

« Intervention: The study consisted of two two-week periods separated by a one-week rest
period. In each two-week period, patients received either 50 mg of enteric-coated diclofenac
or a placebo at 9 pm. Patients were crossed over to the other medication for the second two-
week period.

e Outcome Measures: The primary outcomes were the mean nocturnal frequency and the
mean ratio of night-time to 24-hour urine volume, assessed using frequency volume charts.
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Signaling Pathways and Experimental Workflows
Mechanism of Action: Vasopressin V2 Receptor
Signaling Pathway

Fedovapagon is a selective agonist of the vasopressin V2 receptor (V2R). The activation of
this G-protein coupled receptor in the collecting ducts of the kidneys initiates a signaling
cascade that ultimately leads to the reabsorption of water and a reduction in urine output.

Click to download full resolution via product page

Caption: Vasopressin V2 Receptor Signaling Pathway.

Experimental Workflow: Crossover Clinical Trial Design

The clinical trial for fedovapagon utilized a crossover design, which is an efficient method for
comparing multiple treatments within the same subjects.
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Caption: Crossover Clinical Trial Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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